
n,3-dimethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n,3-dimethylbutanamide: is an organic compound with the molecular formula C6H13NO . It is a derivative of butanamide, where the hydrogen atoms on the nitrogen and the third carbon atom are replaced by methyl groups. .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amidation Reaction: One common method to synthesize n,3-dimethylbutanamide involves the amidation of 3,3-dimethylbutanoic acid with ammonia or an amine under acidic or basic conditions.
Industrial Production Methods: Industrially, this compound can be produced by the catalytic hydrogenation of 3,3-dimethylbutanenitrile in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: n,3-dimethylbutanamide can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: This compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines in the presence of a base.
Major Products:
Oxidation: 3,3-dimethylbutanoic acid.
Reduction: 3,3-dimethylbutylamine.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Chemistry: n,3-dimethylbutanamide is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals . Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties . Medicine: This compound is explored for its potential use in drug development, especially in the design of enzyme inhibitors . Industry: It is used in the production of polymers and resins, as well as in the formulation of specialty chemicals .
Mechanism of Action
The mechanism by which n,3-dimethylbutanamide exerts its effects involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The pathways involved may include inhibition of metabolic enzymes or modulation of signaling pathways .
Comparison with Similar Compounds
Butanamide: The parent compound, which lacks the methyl groups on the nitrogen and the third carbon atom.
N,N-Dimethylbutanamide: A similar compound where both hydrogen atoms on the nitrogen are replaced by methyl groups.
3,3-Dimethylbutanoic acid: The carboxylic acid derivative of n,3-dimethylbutanamide.
Uniqueness: this compound is unique due to the presence of both methyl groups on the nitrogen and the third carbon atom, which can influence its chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C6H13NO |
|---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
N,3-dimethylbutanamide |
InChI |
InChI=1S/C6H13NO/c1-5(2)4-6(8)7-3/h5H,4H2,1-3H3,(H,7,8) |
InChI Key |
GFWZPTGIVKRQNM-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC |
Canonical SMILES |
CC(C)CC(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




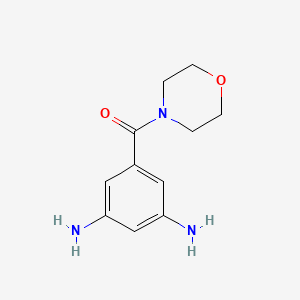
![N-[(2-methoxyphenyl)methyl]-3-methylbenzamide](/img/structure/B1633597.png)
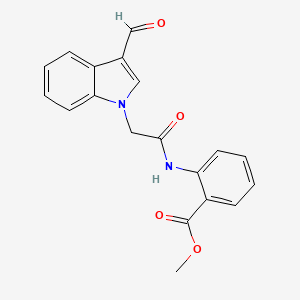


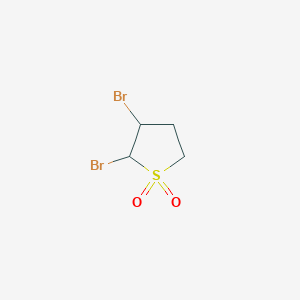

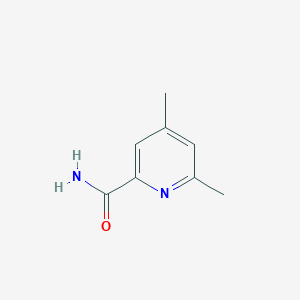
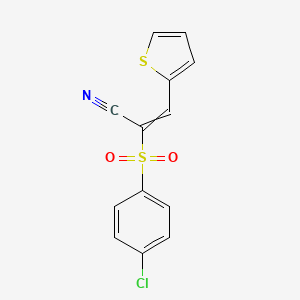
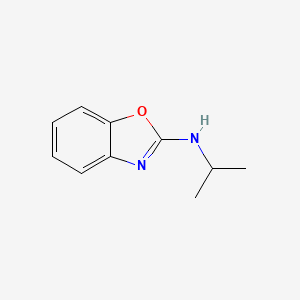

![3-[(4-Chlorophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B1633627.png)
